3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical transformations and biological studies .
Preparation Methods
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. One common method includes the reaction of NH-3-aminopyrazoles with β-enaminones under microwave-assisted conditions, which provides high yields and operational simplicity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophilic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and other therapeutic compounds.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.
Biological Studies: It is used in enzymatic inhibitory studies and as a probe for various biological pathways.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have halogen substituents instead of a nitro group and exhibit different reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents at the 3 and 6 positions have been studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H4N4O4 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)4-1-8-6-5(11(14)15)2-9-10(6)3-4/h1-3H,(H,12,13) |
InChI Key |
VHVAOOADTHQMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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